R5C3's Ki of 100 nM Defines Its Niche as a Control in Biochemical Assays
R5C3 exhibits a well-documented binding affinity (Ki) of 100 nM for the human MDM2 protein, as determined by a competition binding experiment at pH 7.4 and 23°C [1]. This affinity places it in a specific, intermediate potency bracket that is highly distinct from both ultra-potent clinical leads (e.g., AMG-232 with a Kd of 0.045 nM [2]) and weaker tool compounds like Nutlin-3b (IC50 = 13,600 nM [3]). This moderate affinity makes R5C3 an ideal and reproducible positive control for validating high-throughput screening (HTS) assays, as its binding signal is robust yet not saturating, unlike compounds with sub-nanomolar affinities.
| Evidence Dimension | Binding Affinity to Human MDM2 |
|---|---|
| Target Compound Data | Ki = 100 nM |
| Comparator Or Baseline | Nutlin-3a (Ki = 90 nM); SAR405838 (Ki = 0.88 nM); AMG-232 (Kd = 0.045 nM); Nutlin-3b (IC50 = 13,600 nM) |
| Quantified Difference | ~111-fold less potent than SAR405838; ~2,222-fold less potent than AMG-232; ~136-fold more potent than Nutlin-3b |
| Conditions | Competition binding assay, pH 7.4, 23°C |
Why This Matters
Selecting an inhibitor with a known, intermediate Ki like R5C3's is essential for assay development, as it provides a clear and measurable dynamic range for signal detection, unlike ultra-potent compounds which can saturate signals at low concentrations.
- [1] BindingDB. Affinity Data for BDBM31225 (R5C3) on E3 ubiquitin-protein ligase Mdm2. Entry ID: 31225. View Source
- [2] Adooq Bioscience. AMG232 (Navtemadlin) Product Datasheet. View Source
- [3] TargetMol. Nutlin-3b Product Information. View Source
